molecular formula C14H10O4 B181701 Bis(2-hydroxyphenyl)ethane-1,2-dione CAS No. 85-26-7

Bis(2-hydroxyphenyl)ethane-1,2-dione

Cat. No. B181701
CAS RN: 85-26-7
M. Wt: 242.23 g/mol
InChI Key: AGAURCCLJKMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxyphenyl)ethane-1,2-dione, also known as BHED, is a small molecule that has gained significant attention in scientific research due to its unique properties. BHED is a chelating agent that can selectively bind to divalent metal ions, such as calcium and magnesium, and has been shown to have potential therapeutic applications in various diseases.

Mechanism Of Action

Bis(2-hydroxyphenyl)ethane-1,2-dione acts as a chelating agent by selectively binding to divalent metal ions, such as calcium and magnesium. This binding can modulate various cellular signaling pathways and affect cellular processes, such as gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to have antioxidant properties by reducing reactive oxygen species (ROS) levels and increasing the activity of antioxidant enzymes.

Biochemical And Physiological Effects

Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cell death. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, and affect gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

Bis(2-hydroxyphenyl)ethane-1,2-dione has several advantages for lab experiments, such as its ability to selectively bind to divalent metal ions, its low toxicity profile, and its potential therapeutic applications in various diseases. However, Bis(2-hydroxyphenyl)ethane-1,2-dione also has some limitations, such as its low solubility in water and its potential interference with other cellular processes that involve divalent metal ions.

Future Directions

There are several future directions for research on Bis(2-hydroxyphenyl)ethane-1,2-dione, such as:
1. Investigating the potential therapeutic applications of Bis(2-hydroxyphenyl)ethane-1,2-dione in other diseases, such as cardiovascular disease and diabetes.
2. Developing more efficient synthesis methods for Bis(2-hydroxyphenyl)ethane-1,2-dione and its derivatives.
3. Studying the cellular and molecular mechanisms of Bis(2-hydroxyphenyl)ethane-1,2-dione's effects on cellular signaling pathways and gene expression.
4. Exploring the potential use of Bis(2-hydroxyphenyl)ethane-1,2-dione in combination with other drugs or therapies for enhanced therapeutic effects.
5. Developing new formulations of Bis(2-hydroxyphenyl)ethane-1,2-dione for improved solubility and bioavailability.
In conclusion, Bis(2-hydroxyphenyl)ethane-1,2-dione is a small molecule with unique properties that has gained significant attention in scientific research. Bis(2-hydroxyphenyl)ethane-1,2-dione's ability to selectively bind to divalent metal ions and modulate cellular signaling pathways makes it a promising candidate for various therapeutic applications. Further research is needed to fully understand Bis(2-hydroxyphenyl)ethane-1,2-dione's mechanisms of action and potential therapeutic benefits.

Synthesis Methods

Bis(2-hydroxyphenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.

Scientific Research Applications

Bis(2-hydroxyphenyl)ethane-1,2-dione has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

1,2-bis(2-hydroxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAURCCLJKMAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436931
Record name Bis(2-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxyphenyl)ethane-1,2-dione

CAS RN

85-26-7
Record name Bis(2-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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